molecular formula C14H14N2O3 B1349201 2-[(4-Ethoxyphenyl)amino]nicotinic acid CAS No. 4394-10-9

2-[(4-Ethoxyphenyl)amino]nicotinic acid

Cat. No.: B1349201
CAS No.: 4394-10-9
M. Wt: 258.27 g/mol
InChI Key: XDQXIFDNJLJUPZ-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)amino]nicotinic acid is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is a derivative of nicotinic acid, where the amino group is substituted with a 4-ethoxyphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Ethoxyphenyl)amino]nicotinic acid typically involves the reaction of 4-ethoxyaniline with nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Ethoxyphenyl)amino]nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines .

Scientific Research Applications

2-[(4-Ethoxyphenyl)amino]nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anti-cancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-[(4-Ethoxyphenyl)amino]nicotinic acid is unique due to the presence of both the ethoxyphenyl and nicotinic acid moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the parent compounds .

Properties

IUPAC Name

2-(4-ethoxyanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-11-7-5-10(6-8-11)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQXIFDNJLJUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360794
Record name 2-[(4-ethoxyphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4394-10-9
Record name 2-[(4-ethoxyphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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